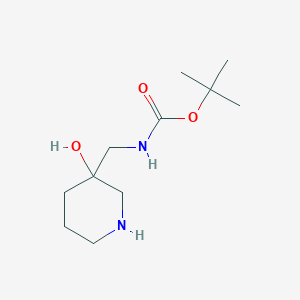
tert-Butyl ((3-hydroxypiperidin-3-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl ((3-hydroxypiperidin-3-yl)methyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a carbamate derivative that has been synthesized through a variety of methods, including the reaction of tert-butyl chloroformate with 3-hydroxypiperidine.
作用機序
The mechanism of action of tert-Butyl ((3-hydroxypiperidin-3-yl)methyl)carbamate involves the inhibition of acetylcholinesterase and the production of pro-inflammatory cytokines. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, tert-Butyl ((3-hydroxypiperidin-3-yl)methyl)carbamate can increase the levels of acetylcholine in the brain, which may improve cognitive function. The inhibition of pro-inflammatory cytokines can reduce inflammation and may have potential therapeutic applications in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
Tert-Butyl ((3-hydroxypiperidin-3-yl)methyl)carbamate has been shown to have several biochemical and physiological effects. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which may improve cognitive function. Inhibition of pro-inflammatory cytokines can reduce inflammation and may have potential therapeutic applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using tert-Butyl ((3-hydroxypiperidin-3-yl)methyl)carbamate in lab experiments is its potential therapeutic applications. This compound has been shown to have potential as a treatment for Alzheimer's disease and inflammatory diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on tert-Butyl ((3-hydroxypiperidin-3-yl)methyl)carbamate. One area of research could focus on its potential as a treatment for other neurological disorders, such as Parkinson's disease. Another area of research could focus on developing more potent derivatives of this compound that have increased therapeutic potential. Additionally, more research is needed to determine the safety and toxicity of this compound, particularly in human trials.
合成法
Tert-Butyl ((3-hydroxypiperidin-3-yl)methyl)carbamate can be synthesized through a variety of methods. One commonly used method involves the reaction of tert-butyl chloroformate with 3-hydroxypiperidine. This reaction results in the formation of tert-Butyl ((3-hydroxypiperidin-3-yl)methyl)carbamate and hydrochloric acid. Other methods for synthesizing this compound include the reaction of tert-butyl isocyanate with 3-hydroxypiperidine and the reaction of tert-butyl carbamate with 3-hydroxypiperidine.
科学的研究の応用
Tert-Butyl ((3-hydroxypiperidin-3-yl)methyl)carbamate has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its use as a potential treatment for Alzheimer's disease. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may improve cognitive function in individuals with Alzheimer's disease.
Another area of research has focused on the anti-inflammatory properties of tert-Butyl ((3-hydroxypiperidin-3-yl)methyl)carbamate. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammatory diseases. This suggests that tert-Butyl ((3-hydroxypiperidin-3-yl)methyl)carbamate may have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
tert-butyl N-[(3-hydroxypiperidin-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-8-11(15)5-4-6-12-7-11/h12,15H,4-8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHMPQZXHFGUSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCNC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((3-hydroxypiperidin-3-yl)methyl)carbamate | |
CAS RN |
1779648-53-1 |
Source


|
| Record name | tert-butyl N-[(3-hydroxypiperidin-3-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2621733.png)
![N-(5-(N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2621735.png)
![5-Methyl-2-(m-tolyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2621736.png)
![N-[2-[4-(Methoxymethyl)pyrimidin-2-yl]ethyl]but-2-ynamide](/img/structure/B2621738.png)
![N-((5-methylfuran-2-yl)methyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2621739.png)
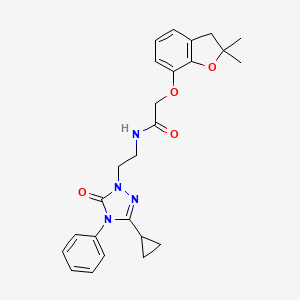
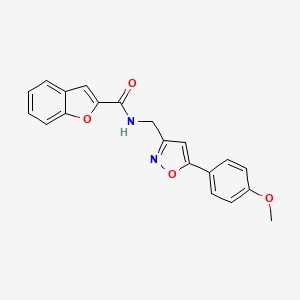
![3,4-dimethoxy-N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)benzamide](/img/structure/B2621743.png)
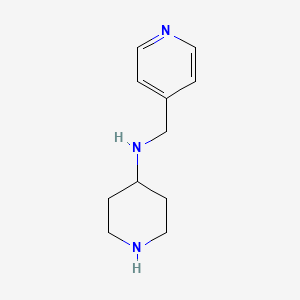
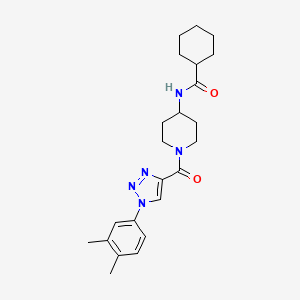

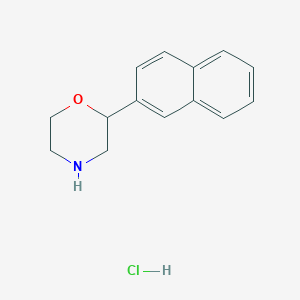
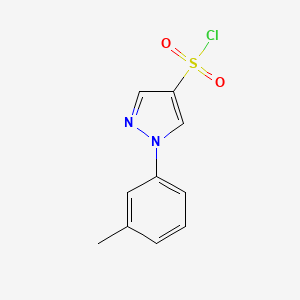
![2-(1,3-Benzodioxol-5-ylmethylthio)-5-(2-furanyl)-3-prop-2-enyl-4-thieno[2,3-d]pyrimidinone](/img/structure/B2621755.png)